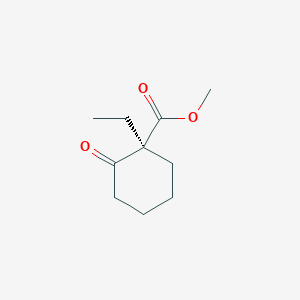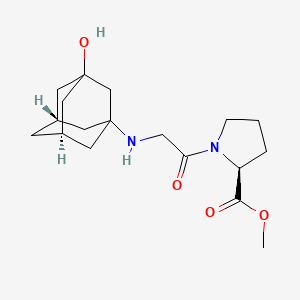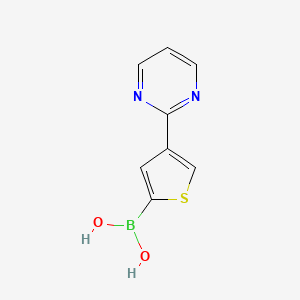![molecular formula C44H42N2O4P2 B14078928 N5,N5,N11,N11-Tetrakis((S)-1-phenylethyl)-4,6,10,12-tetraoxa-5,11-diphosphadibenzo[ef,kl]heptalene-5,11-diamine stereoisomer](/img/structure/B14078928.png)
N5,N5,N11,N11-Tetrakis((S)-1-phenylethyl)-4,6,10,12-tetraoxa-5,11-diphosphadibenzo[ef,kl]heptalene-5,11-diamine stereoisomer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,3,2]Benzodioxaphosphepino[6,5,4-def][1,3,2]benzodioxaphosphepin-5,11-diamine, N5,N5,N11,N11-tetrakis[(1S)-1-phenylethyl]-, stereoisomer is a complex organophosphorus compound This compound is characterized by its unique structure, which includes multiple benzodioxaphosphepin rings and stereoisomeric configurations
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,3,2]Benzodioxaphosphepino[6,5,4-def][1,3,2]benzodioxaphosphepin-5,11-diamine, N5,N5,N11,N11-tetrakis[(1S)-1-phenylethyl]-, stereoisomer typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxaphosphepin core, followed by the introduction of the diamine groups and the stereoisomeric phenylethyl substituents. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its purest form.
化学反応の分析
Types of Reactions
[1,3,2]Benzodioxaphosphepino[6,5,4-def][1,3,2]benzodioxaphosphepin-5,11-diamine, N5,N5,N11,N11-tetrakis[(1S)-1-phenylethyl]-, stereoisomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under controlled conditions, with specific solvents and temperatures to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted derivatives of the original compound
科学的研究の応用
[1,3,2]Benzodioxaphosphepino[6,5,4-def][1,3,2]benzodioxaphosphepin-5,11-diamine, N5,N5,N11,N11-tetrakis[(1S)-1-phenylethyl]-, stereoisomer has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of [1,3,2]Benzodioxaphosphepino[6,5,4-def][1,3,2]benzodioxaphosphepin-5,11-diamine, N5,N5,N11,N11-tetrakis[(1S)-1-phenylethyl]-, stereoisomer involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes and other proteins. The exact pathways and molecular targets involved depend on the specific application and the environment in which the compound is used.
特性
分子式 |
C44H42N2O4P2 |
|---|---|
分子量 |
724.8 g/mol |
IUPAC名 |
7-N,7-N,15-N,15-N-tetrakis[(1S)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine |
InChI |
InChI=1S/C44H42N2O4P2/c1-31(35-19-9-5-10-20-35)45(32(2)36-21-11-6-12-22-36)51-47-39-27-17-29-41-43(39)44-40(48-51)28-18-30-42(44)50-52(49-41)46(33(3)37-23-13-7-14-24-37)34(4)38-25-15-8-16-26-38/h5-34H,1-4H3/t31-,32-,33-,34-,51?,52?/m0/s1 |
InChIキー |
IOUUYKLZLCCQKY-RDZUOOCMSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)N([C@@H](C)C2=CC=CC=C2)P3OC4=C5C(=CC=C4)OP(OC6=CC=CC(=C65)O3)N([C@@H](C)C7=CC=CC=C7)[C@@H](C)C8=CC=CC=C8 |
正規SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C5C(=CC=C4)OP(OC6=CC=CC(=C65)O3)N(C(C)C7=CC=CC=C7)C(C)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-quinazolinol](/img/structure/B14078845.png)
![5-(2-hydroxy-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14078847.png)



![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14078865.png)


![6-Bromo-1-[(4-bromophenyl)methyl]indole](/img/structure/B14078875.png)

![N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14078902.png)
![8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14078904.png)

![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078925.png)
